

GSPT1 Degraders in AML: A Comparative Analysis of CC-90009 and BTX-1188

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | GSPT1 degrader-2 | |
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For researchers and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic strategy in Acute Myeloid Leukemia (AML). This guide provides a comparative overview of two prominent GSPT1 degraders, CC-90009 and BTX-1188, summarizing their performance in AML cell lines based on available preclinical data.

While the initial query included "GSPT1 degrader-2," no publicly available information exists for a compound with this specific designation. Therefore, this guide will focus on CC-90009, a well-characterized GSPT1 degrader, and BTX-1188, a dual GSPT1 and Ikaros/Aiolos (IKZF1/3) degrader, for which comparative preclinical data in AML is available. Additionally, qualitative information on another GSPT1-targeting agent, ORM-6151, is included as a noteworthy alternative.

Performance Data in AML Cell Lines

The following tables summarize the in vitro activity of CC-90009 and BTX-1188 in various AML cell lines.



| Compound | Cell Line | IC50 (nM) | Citation |
|-----------------------------------|-------------------------------------|---|----------|
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [1] |
| BTX-1188 | MV-4-11 | Not explicitly stated, but potent inhibition reported | [2] |
| Primary human AML patient samples | 0.4 - 1.5 | [2] | |
| Myc-driven cancer cell lines | 0.5 - 10 | [2] | |

Table 1: Comparative IC50 Values of GSPT1 Degraders in AML Cell Lines and Patient Samples.

| Compound | Cell Line | Concentrati on | GSPT1 Degradatio n | Time | Citation |
|----------|-----------|------------------------------------|--------------------------|---------------|----------|
| CC-90009 | KG-1 | Not specified | Selective reduction | Not specified | |
| BTX-1188 | MV-4-11 | 3 nM | >90% | 6 hours | [2][3] |
| MV-4-11 | 100 nM | Significant degradation (p<1x10-5) | 2 hours | [2][3] | |

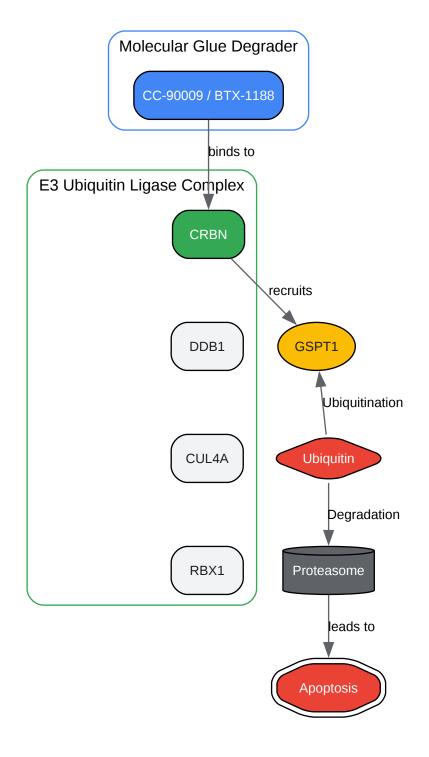
Table 2: GSPT1 Protein Degradation Efficiency.

Mechanism of Action and Signaling Pathways

Both CC-90009 and BTX-1188 are molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1, a key translation termination factor, leads to apoptosis



in AML cells. BTX-1188 possesses a dual mechanism, also degrading the transcription factors IKZF1 and IKZF3.[4][5]



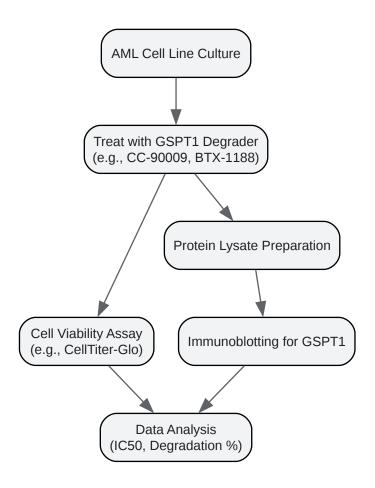
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Caption: GSPT1 Degradation Signaling Pathway.



Experimental Protocols

A generalized workflow for comparing the in vitro efficacy of GSPT1 degraders in AML cell lines is outlined below.



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Caption: In Vitro Experimental Workflow.

Cell Viability Assay (e.g., CellTiter-Glo®):

- Seed AML cells in 96-well plates at a predetermined density.
- Treat cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.
- Incubate for a specified period (e.g., 72 hours).
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.



- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.[2]

Immunoblotting for GSPT1 Degradation:

- Culture AML cells and treat with the GSPT1 degrader at various concentrations and time points.
- Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[2]
- Quantify band intensities to determine the percentage of GSPT1 degradation relative to the control.

Comparative Summary and Future Perspectives

Both CC-90009 and BTX-1188 demonstrate potent anti-leukemic activity in AML cell lines through the targeted degradation of GSPT1.

- CC-90009 has shown efficacy across a range of AML cell lines, establishing GSPT1 degradation as a viable therapeutic strategy.[1]
- BTX-1188 exhibits potent GSPT1 degradation at low nanomolar concentrations and shows
 efficacy in primary AML patient samples, including those resistant to standard therapies.[2]
 Its dual degradation of IKZF1/3 may offer additional therapeutic benefits and potentially
 mitigate some toxicities associated with pure GSPT1 degradation.[4][5]



ORM-6151, a CD33-targeting antibody-drug conjugate that delivers a GSPT1 degrader, has
demonstrated picomolar potency and superior efficacy compared to CC-90009 in preclinical
models.[6] This approach aims to enhance the therapeutic index by selectively delivering the
degrader to cancer cells.[7]

The development of GSPT1 degraders represents a significant advancement in AML therapy. The comparative data presented here highlight the potential of these agents and underscore the ongoing efforts to optimize their efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other emerging GSPT1 degraders.

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